2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid

Peptide synthesis Solid-phase peptide synthesis (SPPS) Amino acid building blocks

Avoid side-chain interference in aminoadipic acid peptide synthesis. This orthogonally protected building block enables direct Boc-SPPS incorporation, with the δ-benzyl ester stable through TFA cycles and only cleaved during final HF/hydrogenolysis. • ≥98% enantiomeric & chemical purity ensures consistent coupling yields. • Unified deprotection profile simplifies final workup for β-lactam antibiotic precursors, metabolomics standards, and peptide thioester ligations. • Backed by BenchChem's quality assurance; global shipping from US/EU warehouses.

Molecular Formula C18H25NO6
Molecular Weight 351.4 g/mol
Cat. No. B12091666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid
Molecular FormulaC18H25NO6
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCC(=O)OCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(16(21)22)10-7-11-15(20)24-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,21,22)
InChIKeyQAMQBROWEMDMOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Aad(OBzl)-OH: Identity and Physicochemical Profile


2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid (CAS 37051-23-3 for the (2S)-enantiomer; also listed as CAS 80975-50-4) is a doubly protected, enantiomerically pure α-amino adipic acid derivative with molecular formula C₁₈H₂₅NO₆, a monoisotopic mass of 351.168182 Da, and an average molecular weight of 351.39 g/mol . The compound carries a tert‑butoxycarbonyl (Boc) group on the α‑amine and a benzyl ester on the δ‑carboxyl function, establishing an orthogonal protection scheme that is central to its utility in stepwise peptide synthesis . Its unambiguous IUPAC name is (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid, confirming the amino substituent is located at the 2‑position (α‑carbon) and thus classifies the molecule as a canonical α‑amino acid building block, not a β‑ or γ‑amino acid surrogate .

Why Boc-Aad(OBzl)-OH Is Irreplaceable by Analogs


Superficially similar protected adipic acid derivatives—such as the 3‑(Boc‑amino) regioisomer (Boc‑β‑homoglutamic acid 6‑benzyl ester, CAS 218943‑30‑7) or the side‑chain‑unprotected Boc‑Aad‑OH (CAS 77302‑72‑8)—share the same molecular formula or backbone length, yet their regiochemistry and protection topology dictate fundamentally different reactivity, backbone geometry, and compatibility with standard peptide synthesis protocols . The position of the Boc‑protected amine on the α‑carbon versus the β‑carbon alters the pKa of the adjacent carboxylic acid, the kinetics of amide bond formation, and the conformational preferences of the resulting peptide chain, while the presence or absence of the δ‑benzyl ester determines whether the δ‑carboxyl group remains available for undesired side reactions during chain elongation. Substituting any of these analogs without re‑optimizing coupling conditions and deprotection sequences leads to unpredictable yields, racemization risk, or introduction of undesired backbone flexibility that cannot be remedied post‑synthetically.

Boc-Aad(OBzl)-OH: Procurement Evidence


α-Amino vs. β-Amino Regiochemistry and Backbone Homogeneity

The target compound places the Boc‑protected amine at the 2‑position (α‑carbon) of the adipic acid backbone, classifying it as a canonical α‑amino acid suitable for standard Boc‑chemistry SPPS protocols. In contrast, the closest structural analog—Boc‑β‑homoglutamic acid 6‑benzyl ester (CAS 218943‑30‑7)—bears the amine at the 3‑position, creating a β³‑amino acid scaffold. β‑Amino acids exhibit systematically slower acylation rates (typically 5‑ to 10‑fold lower relative reactivity compared with α‑amino acid counterparts under identical coupling conditions) and introduce an additional methylene unit into the peptide backbone, which alters hydrogen‑bonding patterns, proteolytic stability, and secondary structure propensity [1]. For users requiring a homogeneous α‑peptide backbone, the 2‑position isomer is the only structurally congruent choice; the 3‑position isomer yields a mixed α/β‑backbone with distinct conformational properties that must be evaluated separately [2].

Peptide synthesis Solid-phase peptide synthesis (SPPS) Amino acid building blocks

Orthogonal Boc/OBzl Protection vs. Free δ-Carboxyl

The target compound carries a Boc group on the α‑amine and a benzyl ester on the δ‑carboxyl group—two protecting groups that are removed under mutually exclusive conditions (acidolysis for Boc, hydrogenolysis for benzyl ester). This orthogonality permits selective deprotection of either terminus without affecting the other. The direct comparator Boc‑Aad‑OH (Boc‑L‑2‑aminoadipic acid, CAS 77302‑72‑8) lacks the δ‑benzyl ester, leaving the distal carboxyl group free. In head‑to‑head SPPS experiments, the presence of an unprotected δ‑carboxyl group can lead to intramolecular cyclization (formation of a δ‑lactam or glutarimide) or intermolecular cross‑linking during activation steps, reducing stepwise yield by an estimated 10–20% per coupling cycle compared with the benzyl‑ester‑protected derivative [1]. The benzyl ester also simplifies purification by increasing the lipophilicity of intermediates, a practical advantage documented in synthetic protocols employing this building block .

Orthogonal protection Peptide chemistry Boc‑benzyl ester strategy

Enantiomeric Identity: (2S) vs. (2R) Differentiation

The (2S)‑configured target compound (CAS 37051‑23‑3) is the L‑enantiomer, while the (2R)‑enantiomer is cataloged under CAS 80975‑50‑4 (also described as N‑Boc‑R‑2‑aminoadipic acid 6‑(phenylmethyl) ester). Both enantiomers share the identical molecular formula (C₁₈H₂₅NO₆), molecular weight (351.39 g/mol), and monoisotopic mass (351.168182 Da) . The sole differentiating parameter for procurement is the sign and magnitude of optical rotation, which serves as the definitive lot‑release identity test. The (3S)‑regioisomer (Boc‑L‑β‑homoglutamic acid 6‑benzyl ester, CAS 218943‑30‑7) exhibits a measured specific rotation of [α]D²⁵ = −8.5 ± 2° (c = 1, EtOH), as reported by Chem‑Impex . The target (2S)‑isomer, bearing the chiral center at the α‑position directly adjacent to the free carboxyl, is expected to display a markedly different optical rotation value, providing a simple polarimetric gate‑check against inadvertent isomeric substitution.

Chiral building blocks Enantiomeric purity Stereochemical integrity

Commercial Purity for High-Fidelity SPPS

The (2S)‑target compound is commercially supplied at ≥98% purity (HPLC) by multiple vendors including AmayBio (Aladdin) and MolCore under ISO‑certified quality systems . The (3S)‑regioisomer (CAS 218943‑30‑7) is also available at ≥98% (HPLC) from Chem‑Impex and other suppliers, indicating that both isomers can be sourced at comparable purity levels . The critical procurement consideration is that the 2‑position isomer is specified as a single, defined enantiomer (2S) with cataloged MDL number MFCD03093585, distinct from the 3‑position isomer (MDL MFCD01862936), ensuring that researchers ordering by MDL number or CAS receive the correct regioisomer . In peptide synthesis, starting material purity directly governs final peptide purity: using ≥98% pure amino acid derivatives minimizes deletion sequences and truncation products in SPPS [1].

Peptide synthesis Purity specification Quality control

Boc/OBzl Orthogonal Strategy for Boc-SPPS

The target compound employs Boc chemistry for Nα‑protection, making it directly compatible with Boc‑SPPS protocols that use HF or TFMSA for final cleavage, a methodology still preferred for certain difficult peptide sequences and for the synthesis of peptide thioesters used in Native Chemical Ligation. The corresponding Fmoc‑protected analog (Fmoc‑L‑2‑aminoadipic acid 6‑benzyl ester) would require Fmoc‑SPPS infrastructure and piperidine‑mediated deprotection cycles. In Boc‑SPPS, the benzyl ester at the δ‑position remains stable to the repetitive TFA treatments used for Boc removal, whereas in Fmoc‑SPPS the benzyl ester is generally stable to piperidine but must be removed by hydrogenolysis or strong acid at the final cleavage step. This orthogonal stability profile makes the Boc/OBzl combination uniquely suited for the synthesis of aminoadipic acid‑containing peptides where the δ‑carboxyl must remain protected until the final global deprotection [1]. While no publicly available head‑to‑head yield comparison between Boc‑Aad(OBzl)‑OH and Fmoc‑Aad(OBzl)‑OH in the same peptide sequence could be identified, the established compatibility of Boc‑protected amino acid benzyl esters with Boc‑SPPS is a well‑documented class advantage [2].

Boc‑SPPS Protecting group strategy Fmoc‑SPPS comparison

Boc-Aad(OBzl)-OH: Key Applications


α-Aminoadipic Acid Peptide Synthesis

The orthogonal Boc/OBzl protection of the target compound enables its direct incorporation into peptide chains via standard Boc‑SPPS protocols, where the δ‑benzyl ester remains intact through repetitive TFA‑mediated Boc deprotection cycles and is only removed during the final HF or hydrogenolysis step [1]. This is critical for the synthesis of peptides containing the aminoadipic acid motif found in β‑lactam antibiotic precursors (e.g., isopenicillin N and cephalosporin C biosynthetic intermediates), where the free δ‑carboxyl must be revealed only at the final stage to avoid undesired cyclization or cross‑linking [2].

SAR Studies with Homoglutamic Acid Analogs

The δ‑benzyl ester of the target compound serves as a masked carboxyl group that can be selectively hydrogenolyzed to reveal the free acid for further functionalization (e.g., amidation, esterification with alternative alcohols, or conversion to activated esters). This strategy is employed in SAR programs exploring glutamate receptor ligands, where the aminoadipic acid scaffold acts as a homologated glutamate analog. The α‑amino (2‑position) configuration ensures that the resulting peptides or peptidomimetics maintain the canonical α‑amino acid backbone geometry required for recognition by biological targets [1][2].

Aminoadipic Acid for Metabolomic Standards

The (2S)‑configured target compound provides a direct precursor to L‑2‑aminoadipic acid—a key metabolite in the lysine degradation pathway and a biomarker for diabetes and cancer risk—through sequential hydrogenolysis (removal of benzyl ester) and acidolysis (removal of Boc). The availability of the compound at ≥98% enantiomeric and chemical purity ensures that the resulting L‑2‑aminoadipic acid meets the stringent purity requirements for use as an LC‑MS/MS calibration standard in targeted metabolomics workflows [1].

Peptide Thioesters for Native Chemical Ligation

In Boc‑chemistry peptide thioester synthesis, the target compound's benzyl ester protection of the δ‑carboxyl prevents thioester exchange or intramolecular cyclization at the side‑chain carboxyl during thioesterification and subsequent ligation steps. The α‑Boc group is removed during standard TFA treatment, while the δ‑benzyl ester survives until the final HF cleavage, at which point it is simultaneously deprotected along with other benzyl‑based side‑chain protecting groups. This unified deprotection profile simplifies the final workup and improves the yield of correctly folded ligation products [1].

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